5-(2-Fluorophenyl)isoxazole
CAS No.: 138716-36-6
Cat. No.: VC21201014
Molecular Formula: C9H6FNO
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138716-36-6 |
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Molecular Formula | C9H6FNO |
Molecular Weight | 163.15 g/mol |
IUPAC Name | 5-(2-fluorophenyl)-1,2-oxazole |
Standard InChI | InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H |
Standard InChI Key | MPGCKXHQIAUHAX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=NO2)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=NO2)F |
Introduction
SYNTHESIS METHODS
Common Synthetic Routes
Several synthetic approaches can be employed to prepare 5-(2-Fluorophenyl)isoxazole, drawing from established methods for isoxazole synthesis. One common method involves the cyclization of appropriate precursors, which could include reactions starting with 2-fluorobenzonitrile or related compounds.
The synthesis of isoxazoles typically follows several established routes. One highly regioselective method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine . This approach could potentially be adapted for the synthesis of 5-(2-Fluorophenyl)isoxazole.
Modern Synthetic Approaches
Recent advances in isoxazole synthesis include environmentally benign procedures that could be applied to the synthesis of 5-(2-Fluorophenyl)isoxazole. For instance, Huang et al. reported a method for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst, offering advantages such as easier work-up, mild reaction conditions, high yields, and shorter reaction times .
Another innovative approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a reagent to promote the 1,3-dipolar addition of nitrile oxides with alkynes without the use of metals, as reported by Mohammed et al. . Additionally, Kesornpun et al. performed cycloaddition of nitrile oxides with alkynes in aqueous solutions under acidic conditions rather than under conventional basic conditions .
Eco-friendly Synthetic Methods
Environmental considerations have led to the development of greener synthetic routes for isoxazoles. Valizadeh et al. introduced an environment-friendly synthesis for 3,5-disubstituted isoxazoles using ionic liquids (IL). A typical reaction of β-diketone with hydroxylamine was carried out in butylmethylimidazolium salts ([BMIM]X) to form isoxazoles in excellent yields, with the added benefit that the IL could be recovered and recycled successfully .
Dou et al. reported an environmentally benign procedure for synthesizing 5-arylisoxazole derivatives via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without using any catalyst . Such methods could potentially be adapted for the synthesis of 5-(2-Fluorophenyl)isoxazole.
CHEMICAL PROPERTIES AND REACTIVITY
Chemical Reactivity
5-(2-Fluorophenyl)isoxazole, like other isoxazole derivatives, can undergo various chemical reactions, including:
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Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazole derivatives.
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Reduction: The compound can be reduced to form isoxazoline derivatives.
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Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The ortho position of the fluorine atom may influence these reactions differently compared to para-substituted analogs, potentially affecting both the reaction rates and product distributions.
BIOLOGICAL ACTIVITIES AND PHARMACOLOGICAL PROFILE
Compound | Cancer Cell Line | IC50 Value (μg/mL) | Reference |
---|---|---|---|
2f | Hep3B | 5.76 | |
2f | HepG2 | 34.64 | |
2a-2c, 2e | Hep3B | 7.66-11.60 |
These findings suggest that 5-(2-Fluorophenyl)isoxazole might possess similar anticancer potential, particularly if incorporated into appropriate molecular frameworks.
Mechanisms of Action
The biological activities of fluorophenyl-isoxazole derivatives likely involve multiple mechanisms. Studies on related compounds have shown effects on cell cycle progression and apoptosis. For example, compound 2f induced arrest in the G2-M phase in 6.73% of total cells, comparable to the activity of doxorubicin (7.4%) .
Additionally, compounds 2b and 2f reduced the necrosis rate of Hep3B cells four-fold and shifted the cells toward apoptosis . These compounds also affected the secretion of α-fetoprotein (α-FP), a tumor marker, with compound 2f reducing Hep3B secretion of α-FP to 168.33 ng/mL compared to untreated cells' value of 1116.67 ng/mL .
Structure-Activity Relationships
The biological activities of fluorophenyl-isoxazole derivatives appear to be influenced by the position of the fluorine atom and other substituents on the molecular scaffold. The specific positioning of the fluorine atom at the ortho position in 5-(2-Fluorophenyl)isoxazole might confer unique biological properties compared to its para-substituted analog, 5-(4-Fluorophenyl)isoxazole.
Chemo-informatics analysis has shown that fluorophenyl-isoxazole derivatives typically obey Lipinski's rule, suggesting good drug-like properties . This indicates that 5-(2-Fluorophenyl)isoxazole could serve as a promising scaffold for the development of new therapeutic agents.
RESEARCH APPLICATIONS
Medicinal Chemistry Applications
5-(2-Fluorophenyl)isoxazole has potential applications in medicinal chemistry as a building block for the development of bioactive compounds. Isoxazoles have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting potential anti-inflammatory applications.
The compound could also serve as a scaffold for developing anticancer agents, given the promising results observed with structurally similar fluorophenyl-isoxazole derivatives against various cancer cell lines .
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-(2-Fluorophenyl)isoxazole can be used as a building block for the creation of more complex molecules. The isoxazole ring can undergo various transformations, making it a versatile intermediate in the synthesis of natural products and pharmaceuticals.
Potential synthetic applications include:
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Functionalization of the isoxazole ring to introduce additional substituents
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Ring-opening reactions to generate acyclic compounds
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Use as a dipolarophile in cycloaddition reactions
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Coupling reactions through the aromatic rings
COMPARATIVE ANALYSIS WITH SIMILAR COMPOUNDS
Comparison with 5-(4-Fluorophenyl)isoxazole
5-(2-Fluorophenyl)isoxazole differs from 5-(4-Fluorophenyl)isoxazole in the position of the fluorine atom on the phenyl ring (ortho vs. para position). This structural difference can significantly influence their chemical reactivity and biological activity due to different electronic and steric effects .
The following table compares key features of these two compounds:
Comparison with 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde (CAS: 808740-52-5) differs from 5-(2-Fluorophenyl)isoxazole in having a carbaldehyde group at the 5-position of the isoxazole ring and the 2-fluorophenyl group at the 3-position. This compound has a molecular weight of 191.16 g/mol and the molecular formula C10H6FNO2 .
The additional functional group and different substitution pattern likely confer distinct chemical and biological properties to this compound compared to 5-(2-Fluorophenyl)isoxazole, particularly regarding reactivity and interactions with biological targets.
FUTURE RESEARCH DIRECTIONS
Structure-Activity Relationship Studies
Future research could focus on establishing detailed structure-activity relationships for 5-(2-Fluorophenyl)isoxazole and its derivatives. This would involve synthesizing a series of compounds with variations in substituents and testing their biological activities to identify optimal structures for specific applications.
Development of Targeted Therapeutics
Given the potential anticancer activities observed with related fluorophenyl-isoxazole derivatives, 5-(2-Fluorophenyl)isoxazole could serve as a lead compound for the development of targeted cancer therapeutics. Research could focus on optimizing its activity against specific cancer types and improving its pharmacokinetic properties.
Exploration of Novel Applications
Beyond medicinal chemistry, future research could explore novel applications of 5-(2-Fluorophenyl)isoxazole in materials science, catalysis, or as synthetic intermediates in complex molecule synthesis. The unique structural features of this compound might enable applications beyond those currently envisioned.
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